3-Bromo-5-methoxybenzene-1-sulfonyl chloride
Overview
Description
3-Bromo-5-methoxybenzene-1-sulfonyl chloride: is a chemical compound with the molecular formula C7H6BrClO3S and a molecular weight of 285.54 g/mol . It is a sulfonyl chloride derivative used as a reagent in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-bromo-5-methoxybenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process involves the following steps:
Sulfonylation: 3-Bromo-5-methoxybenzene is reacted with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfones, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Oxidizing Agents: Hydrogen peroxide (H2O2) or other oxidizing agents.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfones: Formed by reaction with thiols.
Scientific Research Applications
3-Bromo-5-methoxybenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It is used as a reagent in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: The compound is used in the modification of biomolecules and the synthesis of bioactive compounds.
Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. When it reacts with nucleophiles, the sulfonyl chloride group is replaced by the nucleophile, forming sulfonamides, sulfonates, or sulfones. This reactivity is utilized in various chemical transformations and modifications of organic molecules.
Comparison with Similar Compounds
- 3-Bromo-4-methoxybenzenesulfonyl chloride
- 3-Bromo-5-chlorobenzenesulfonyl chloride
- 3-Bromo-5-fluorobenzenesulfonyl chloride
Comparison: 3-Bromo-5-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both bromine and methoxy groups on the benzene ring. This combination imparts specific reactivity and properties to the compound. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and research.
Properties
IUPAC Name |
3-bromo-5-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO3S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCPGLAJHCYHGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261776-39-9 | |
Record name | 3-bromo-5-methoxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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